3-(Chloromethyl)benzaldehyde

Catalog No.
S697777
CAS No.
77072-00-5
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)benzaldehyde

CAS Number

77072-00-5

Product Name

3-(Chloromethyl)benzaldehyde

IUPAC Name

3-(chloromethyl)benzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2

InChI Key

GPNAKRWHQNYWMY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)CCl

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCl

Chemical Properties

3-(Chloromethyl)benzaldehyde is a chemical compound with the formula C8H7ClO. It is a derivative of benzaldehyde, a common aromatic aldehyde, with a chlorine atom and a methylene chloride group attached to the benzene ring. Not much information is publicly available on its specific properties or common uses in research. However, some resources provide general information on its chemical structure and composition [].

Potential Research Applications

Given the presence of the reactive aldehyde and chloromethyl functional groups, 3-(Chloromethyl)benzaldehyde could be a potential candidate for various research applications. Here are some hypothetical examples:

  • Organic Synthesis: The reactive groups could be useful in the synthesis of more complex organic molecules. For instance, the aldehyde group could participate in condensation reactions, while the chloromethyl group could act as an alkylating agent [].
  • Crosslinking Agent: The bifunctional nature of the molecule (aldehyde and chloromethyl) suggests potential use as a crosslinking agent in polymers or biomolecules [].

3-(Chloromethyl)benzaldehyde, with the chemical formula C₈H₇ClO, is an aromatic compound characterized by the presence of a chloromethyl group (-CH₂Cl) attached to the benzaldehyde moiety. This compound is notable for its reactivity and versatility in organic synthesis. It typically appears as a colorless to pale yellow liquid and has a distinct aromatic odor. The chloromethyl group enhances its electrophilic character, making it useful in various

There is no current information available regarding a specific mechanism of action for 3-(Chloromethyl)benzaldehyde in biological systems.

Due to the presence of the chlorine atom and the aldehyde group, 3-(Chloromethyl)benzaldehyde is likely to be harmful. Here are some potential hazards:

  • Acute toxicity: The compound might be harmful if swallowed or inhaled based on its functional groups [].
  • Skin and eye irritation: The aldehyde group can cause irritation and potential burns to the skin and eyes [].
  • Respiratory irritation: Inhalation might irritate the respiratory tract [].

  • Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Aldol Condensation: Under basic conditions, it can undergo aldol condensation with aldehydes or ketones to form β-hydroxy aldehydes or ketones.
  • Reduction: The aldehyde functional group can be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Chloromethylation Reactions: This compound can also serve as a chloromethylating agent in the synthesis of other compounds through chloromethylation processes .

Several methods exist for synthesizing 3-(Chloromethyl)benzaldehyde:

  • Direct Chloromethylation: This method involves the reaction of benzaldehyde with formaldehyde and hydrogen chloride gas in the presence of a Lewis acid catalyst. The chloromethyl group is introduced onto the benzaldehyde ring through electrophilic substitution .
  • Grignard Reaction: Another approach includes using a Grignard reagent derived from chlorobenzene and reacting it with carbon dioxide followed by hydrolysis to yield 3-(Chloromethyl)benzaldehyde .
  • Oxidative Reactions: Oxidative cleavage methods involving olefins can also yield this compound as a product under specific conditions .

3-(Chloromethyl)benzaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Building Block for Functional Materials: The compound is used in the preparation of polymers and resins due to its reactive functional groups.
  • Research Tool: It is utilized in laboratory research for developing new chemical entities with potential biological activity .

Interaction studies involving 3-(Chloromethyl)benzaldehyde focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can form stable complexes with amines and alcohols, making it a valuable reagent in organic synthesis. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 3-(Chloromethyl)benzaldehyde. Here are some comparable compounds:

Compound NameStructureNotable Features
4-(Chloromethyl)benzaldehyde4-ChloromethylbenzaldehydeSimilar electrophilic properties; used in similar reactions.
2-(Chloromethyl)benzaldehyde2-ChloromethylbenzaldehydeDifferent position of chloromethyl group; affects reactivity.
Benzyl chlorideBenzyl chlorideLacks aldehyde functionality; used primarily as an alkylating agent.

Uniqueness of 3-(Chloromethyl)benzaldehyde

What sets 3-(Chloromethyl)benzaldehyde apart from these similar compounds is its dual functionality as both an aldehyde and a chloromethylating agent. This unique combination allows for diverse synthetic pathways that are not readily available with compounds lacking either functional group. Furthermore, the positioning of the chloromethyl group on the aromatic ring influences its reactivity and interaction patterns significantly compared to its isomers.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(Chloromethyl)benzaldehyde

Dates

Modify: 2023-08-15
Von Delius et al. A synthetic small molecule that can walk down a track. Nature Chemistry, doi: 10.1038/nchem.481, published online 20 December 2009 http://www.nature.com/nchem

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